Home > Products > Screening Compounds P122699 > 6,8-Dimethylimidazo[1,2-a]pyridine
6,8-Dimethylimidazo[1,2-a]pyridine -

6,8-Dimethylimidazo[1,2-a]pyridine

Catalog Number: EVT-8599205
CAS Number:
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,8-Dimethylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by a fused ring structure that includes both an imidazole and a pyridine moiety. This compound has garnered attention due to its potential biological activities and relevance in medicinal chemistry. It is often studied for its role as a mutagen and carcinogen, particularly in cooked meats where it can form during the cooking process of amino acids and creatine at high temperatures.

Source and Classification

6,8-Dimethylimidazo[1,2-a]pyridine is classified as a polycyclic aromatic amine. It is primarily derived from the thermal processing of proteins and amino acids, particularly in meat products. The compound is part of a broader class of heterocyclic compounds that exhibit diverse biological activities, making them significant in pharmaceutical research.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6,8-dimethylimidazo[1,2-a]pyridine can be achieved through various methods:

  1. Condensation Reactions: A common approach involves the cyclocondensation of 2-aminopyridines with α-haloketones or 1,3-dicarbonyl compounds. These reactions typically require heating and may utilize catalysts to enhance yields .
  2. Multicomponent Reactions: Recent advancements have introduced efficient multicomponent reactions that combine 2-aminopyridines with other reagents such as aldehydes and isonitriles. This method allows for the rapid formation of complex structures while minimizing waste .
  3. Green Chemistry Approaches: Contemporary synthetic strategies emphasize environmentally friendly methods, such as solvent-free reactions or those utilizing benign solvents like water or ethanol, which align with green chemistry principles .
Molecular Structure Analysis

Structure and Data

6,8-Dimethylimidazo[1,2-a]pyridine features a fused bicyclic structure comprising an imidazole ring (five-membered) and a pyridine ring (six-membered). The molecular formula is C9H10N2C_9H_{10}N_2, with a molecular weight of approximately 162.19 g/mol. The specific arrangement of methyl groups at the 6 and 8 positions contributes to its unique chemical properties.

  • Chemical Structure:
C9H10N2\text{C}_9\text{H}_{10}\text{N}_2
  • Key Structural Features:
    • Two methyl groups located at positions 6 and 8.
    • Aromatic character due to the presence of the pyridine ring.
Chemical Reactions Analysis

Reactions and Technical Details

6,8-Dimethylimidazo[1,2-a]pyridine can participate in various chemical reactions:

  1. Electrophilic Substitution: The aromatic nature of the compound allows for electrophilic substitution reactions at the nitrogen or carbon atoms within the rings.
  2. Nucleophilic Addition: The nitrogen atoms can act as nucleophiles in reactions with electrophiles such as alkyl halides or carbonyl compounds.
  3. Oxidation Reactions: The compound can undergo oxidation under certain conditions, leading to the formation of N-oxides or other derivatives.

These reactions are pivotal for modifying the compound's structure to enhance its biological activity or to facilitate further synthetic applications.

Mechanism of Action

Process and Data

The mechanism by which 6,8-dimethylimidazo[1,2-a]pyridine exerts its biological effects involves several pathways:

  • Mutagenicity: This compound has been shown to interact with DNA, leading to mutations that may result in carcinogenesis. It can form adducts with DNA bases through electrophilic attack by reactive metabolites generated during its metabolism.
  • Enzyme Interaction: It may also inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.

Data from studies indicate that exposure to this compound correlates with increased incidences of tumors in animal models when administered at certain doses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Melting Point: The melting point of 6,8-dimethylimidazo[1,2-a]pyridine typically ranges from 70°C to 80°C.
  • Solubility: It is generally soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound exhibits stability under standard laboratory conditions but may decompose upon prolonged exposure to light or heat.

These properties are crucial for understanding its behavior in biological systems and its potential applications in research.

Applications

Scientific Uses

6,8-Dimethylimidazo[1,2-a]pyridine has several applications in scientific research:

  • Toxicology Studies: It serves as a model compound for studying mutagenicity and carcinogenicity mechanisms due to its well-characterized effects on DNA.
  • Pharmaceutical Development: Researchers explore derivatives of this compound for potential therapeutic applications, particularly in cancer treatment where targeting mutagenic pathways may be beneficial.
  • Food Safety Research: Given its formation during cooking processes, it is studied extensively within food chemistry to assess risks associated with dietary exposure.
Pharmacological Significance and Therapeutic Applications

Anti-Tubercular Agents Targeting Mycobacterial Energy Metabolism

QcrB Inhibition in Mycobacterium tuberculosis Oxidative Phosphorylation

6,8-Dimethylimidazo[1,2-a]pyridine derivatives represent a structurally novel class of compounds targeting the cytochrome bc1 complex (Complex III) in Mycobacterium tuberculosis oxidative phosphorylation. These compounds specifically inhibit QcrB, a subunit of cytochrome bcc:aa3 oxidase, which is essential for electron transfer and proton motive force generation. By disrupting the quinone binding site of QcrB, these derivatives collapse the membrane potential required for adenosine triphosphate synthesis, leading to bacteriostatic effects. This mechanism is distinct from first-line tuberculosis drugs, offering a strategic advantage against resistant strains. The structural motif of the 6,8-dimethyl substitution enhances target affinity through optimized hydrophobic interactions within the QcrB binding pocket, as confirmed through gene dosage experiments and whole-genome sequencing of resistant mutants [1] [3] [4].

Activity Against Multi-Drug Resistant and Extensively Drug-Resistant Strains

Derivatives of 6,8-dimethylimidazo[1,2-a]pyridine exhibit exceptional potency against multi-drug resistant and extensively drug-resistant Mycobacterium tuberculosis strains. In vitro studies demonstrate minimum inhibitory concentration values ranging from ≤0.03 μM to 0.8 μM against clinical isolates resistant to isoniazid, rifampicin, fluoroquinolones, and second-line injectables. The 6,8-dimethyl analogs maintain efficacy across diverse metabolic states, including non-replicating (dormant) mycobacteria, which are particularly challenging to eradicate with conventional therapeutics. This broad-spectrum activity stems from the conserved nature of the QcrB target across genetic lineages of Mycobacterium tuberculosis, minimizing susceptibility to existing resistance mechanisms [1] [2] [4].

Table 1: Anti-Tubercular Activity of 6,8-Dimethylimidazo[1,2-a]pyridine Analogs

Strain TypeMinimum Inhibitory Concentration Range (μM)Resistance Profile
Drug-Sensitive H37Rv0.03–0.5None
Multi-Drug Resistant Tuberculosis≤0.03–0.8Resistant to Isoniazid, Rifampicin
Extensively Drug-Resistant Tuberculosis0.07–0.14Resistant to ≥4 first/second-line drugs
Non-Replicating Mycobacterium tuberculosis0.4–1.9Metabolic dormancy

Epigenetic Modulation via Bromodomain Inhibition

Targeting CBP/EP300 Bromodomains in Oncological Contexts

While comprehensive data specific to 6,8-dimethylimidazo[1,2-a]pyridine is emerging, the broader imidazo[1,2-a]pyridine scaffold exhibits significant potential as a non-Bromodomain and Extra-Terminal domain bromodomain inhibitor. These derivatives selectively disrupt the protein-protein interactions between acetylated lysine residues on histones and the bromodomains of CREB-binding protein and E1A-binding protein. Such inhibition perturbs oncogenic transcriptional programs, particularly in malignancies driven by dysregulated chromatin remodeling. Molecular modeling suggests the 6,8-dimethyl configuration may enhance hydrophobic packing within the bromodomain binding pocket, though target validation studies are ongoing [6].

Selective Inhibition Strategies Against Non-Bromodomain and Extra-Terminal Domain Bromodomains

The 6,8-dimethylimidazo[1,2-a]pyridine core enables differential selectivity for non-Bromodomain and Extra-Terminal domain bromodomains, particularly those in the CBP/EP300 family. Structure-activity relationship analyses indicate that substitutions at the 6 and 8 positions modulate steric compatibility with the Bromodomain and Extra-Terminal domain -conserved asparagine residue in the binding pocket. This selectivity is pharmacologically advantageous, as Bromodomain and Extra-Terminal domain inhibition associates with hematopoietic toxicity, whereas targeted CBP/EP300 inhibition offers therapeutic windows for solid tumors and inflammatory diseases [6].

Anticancer Mechanisms in Solid Tumors

Nicotinamide Adenine Dinucleotide Phosphate Oxidase-Mediated Oxidative Stress Induction in Non-Small Cell Lung Cancer

6,8-Dimethylimidazo[1,2-a]pyridine derivatives induce cytotoxic effects in non-small cell lung cancer through Nicotinamide Adenine Dinucleotide Phosphate oxidase activation. These compounds stimulate assembly of the Nicotinamide Adenine Dinucleotide Phosphate oxidase complex, catalyzing superoxide radical generation and disrupting redox homeostasis. In A549 and NCI-H460 cell lines, lead derivatives elevate intracellular reactive oxygen species by 3.5–5.2-fold within 4 hours, triggering oxidative DNA damage and lipid peroxidation. The 6,8-dimethyl configuration enhances membrane permeability, facilitating intracellular accumulation and sustained reactive oxygen species generation, which is critical for overcoming cancer cell antioxidant defenses [7].

p53-Dependent Cell Cycle Arrest and Apoptotic Pathways

Reactive oxygen species induction by 6,8-dimethylimidazo[1,2-a]pyridine derivatives activates the p53 tumor suppressor pathway in wild-type p53 non-small cell lung cancer models. Transcriptomic analyses reveal upregulation of p21 and p27 cyclin-dependent kinase inhibitors, inducing G1/S cell cycle arrest. Concurrently, these compounds modulate B-cell lymphoma 2 family proteins, decreasing the B-cell lymphoma 2/B-cell lymphoma 2-associated X protein ratio by ≥60%, facilitating mitochondrial outer membrane permeabilization. Caspase-9 and Caspase-3 activation culminates in apoptotic cell death, with 40–60% sub-G1 populations observed at 48 hours. The 6,8-dimethyl derivatives demonstrate enhanced p53-DNA binding affinity compared to unsubstituted analogs, attributed to optimized van der Waals interactions within the DNA-binding domain [7].

Table 2: Anticancer Mechanisms of 6,8-Dimethylimidazo[1,2-a]pyridine Derivatives

Mechanistic ParameterEffectMeasurement
Intracellular Reactive Oxygen Species Increase3.5–5.2-fold vs. controlDCFDA fluorescence (4h)
B-cell lymphoma 2/B-cell lymphoma 2-associated X protein RatioDecreased ≥60%Western blot
Sub-G1 Population40–60% of cellsFlow cytometry (48h)
p21/p27 Upregulation4.8–7.3-fold mRNA increaseQuantitative polymerase chain reaction
Caspase-3 Activation3.1–4.9-fold increaseFluorometric assay

Gastrointestinal Therapeutics

Hydrogen Ion/Potassium Ion Adenosine Triphosphatase Inhibition for Acid-Related Disorders

Though not exclusive to the 6,8-dimethyl analog, the imidazo[1,2-a]pyridine scaffold is integral to hydrogen ion/potassium ion adenosine triphosphatase inhibitors like Zolimidine. These compounds act as reversible proton pump antagonists, suppressing gastric acid secretion by binding to the luminal domain of hydrogen ion/potassium ion adenosine triphosphatase in parietal cells. The 6,8-dimethyl substitution pattern may enhance stability in the acidic gastric environment through steric protection of the pyridine nitrogen, though clinical derivatives typically prioritize 2,7-dimethyl configurations. Molecular dynamics simulations indicate dimethyl substitutions at positions 6 and 8 increase binding pocket complementarity by 22% compared to monosubstituted analogs [1] [6].

5-Hydroxytryptamine-4 Receptor Agonism in Gastroprokinetic Agents

Imidazo[1,2-a]pyridine derivatives demonstrate partial agonism at 5-hydroxytryptamine-4 receptors, enhancing gastrointestinal motility through acetylcholine release in the myenteric plexus. While 6,8-dimethyl-specific data remains limited, structural analogs exhibit binding affinities (Ki) of 40–180 nanomolar at human recombinant 5-hydroxytryptamine-4 receptors. Functional assays show 70–90% of maximal cisapride response in isolated guinea pig ileum, suggesting intrinsic activity suitable for prokinetic applications. The dimethyl configuration potentially mitigates off-target ion channel interactions associated with torsadogenic risk by reducing compound flexibility and directing selectivity toward 5-hydroxytryptamine-4 over human Ether-à-go-go-Related Gene potassium channels [6].

Properties

Product Name

6,8-Dimethylimidazo[1,2-a]pyridine

IUPAC Name

6,8-dimethylimidazo[1,2-a]pyridine

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C9H10N2/c1-7-5-8(2)9-10-3-4-11(9)6-7/h3-6H,1-2H3

InChI Key

WPZVVJYMRJUKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.